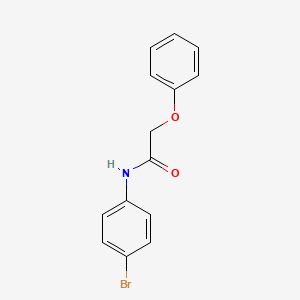

N-(4-bromophenyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYBBRYOXKJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307233 | |

| Record name | N-(4-bromophenyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18861-19-3 | |

| Record name | NSC190472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and molecular weight of N-(4-bromophenyl)-2-phenoxyacetamide

[1]

Executive Summary

This compound (CAS: 18861-19-3) is a diaryl acetamide derivative characterized by a central acetamide linker connecting a phenoxy moiety and a para-brominated aniline ring.[1] This structural motif acts as a versatile pharmacophore in drug discovery, often investigated for its ability to interact with biological targets via hydrogen bonding (amide linker) and halogen bonding (aryl bromide). This guide details its chemical identity, synthetic pathways, physicochemical properties, and structural characterization protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound is defined by the precise arrangement of a phenoxy ether and a 4-bromoaniline residue around a glycolic acid amide core.

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | This compound |

| CAS Registry Number | 18861-19-3 |

| Molecular Formula | C₁₄H₁₂BrNO₂ |

| Molecular Weight | 306.16 g/mol |

| Exact Mass | 305.0051 (⁷⁹Br); 307.0031 (⁸¹Br) |

| Appearance | White to off-white solid (crystalline) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Low solubility in water |

| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br |

| InChI Key | YZCYBBRYOXKJGX-UHFFFAOYSA-N |

Synthetic Pathways[4]

Two primary methodologies are established for the synthesis of this compound. Method A (Direct Amidation) is preferred for single-step efficiency, while Method B (Williamson Ether Synthesis) allows for late-stage diversification of the phenolic moiety.

Diagram 1: Synthetic Logic Flow

Caption: Dual synthetic routes. Method A (Blue) utilizes acid chloride coupling. Method B (Red) utilizes nucleophilic substitution.

Detailed Protocol: Method A (Acid Chloride Route)

This method is recommended for high-yield synthesis on a laboratory scale.

-

Reagents: Phenoxyacetyl chloride (1.0 eq), 4-Bromoaniline (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-Bromoaniline in dry DCM in a round-bottom flask under inert atmosphere (N₂).

-

Add TEA and cool the solution to 0°C.

-

Dropwise add Phenoxyacetyl chloride dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Work-up: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then brine. Dry organic layer over MgSO₄ and concentrate.[2]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane:EtOAc).

-

Structural Characterization

Verification of the structure relies on identifying the specific connectivity of the three key fragments: the phenoxy ring, the methylene linker, and the para-bromophenyl ring.

Diagram 2: Structural Connectivity & NMR Assignment

Caption: Predicted ¹H-NMR connectivity map. Key diagnostic signals correspond to the specific chemical environment of each fragment.

Spectroscopic Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.30 (s, 1H, NH ): Diagnostic amide proton.[2]

-

δ 7.65 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to Bromine (deshielded).

-

δ 7.55 (d, J=8.8 Hz, 2H, Ar-H): Protons meta to Bromine.

-

δ 7.30 (m, 2H, Phenoxy meta).

-

δ 6.95–7.05 (m, 3H, Phenoxy ortho/para).

-

δ 4.65 (s, 2H, O-CH₂-CO ): Characteristic singlet for the alpha-methylene group.

-

-

Mass Spectrometry (ESI):

-

Spectra will exhibit a characteristic 1:1 isotopic doublet at m/z 306 and 308 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

-

[M+H]⁺ : 306.0 / 308.0.

-

Biological Relevance & Applications[7][8]

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry. The inclusion of the 4-bromophenyl group modulates lipophilicity (LogP) and metabolic stability.

-

Cytotoxicity: Derivatives of phenoxyacetamide have demonstrated apoptotic activity against cancer cell lines (e.g., HepG2, MCF-7) by inhibiting specific enzymatic pathways or inducing oxidative stress [1].

-

Antimicrobial Activity: The amide linkage mimics peptide bonds, allowing these compounds to potentially inhibit bacterial cell wall synthesis or protein translation. The bromine atom enhances membrane permeability [2].

References

-

MDPI (2023). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives. Available at: [Link]

-

ResearchGate (2021). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives. Available at: [Link]

-

PubChem. Compound Summary: this compound (CID 302755). Available at: [Link]

In-Depth Technical Guide: Thermal Stability and Decomposition of Bromophenyl Acetamides

Part 1: Executive Summary

Context: Bromophenyl acetamides (N-(bromophenyl)acetamides) are critical intermediates in the synthesis of analgesic pharmacophores, agrochemicals, and flame-retardant materials. Their thermal stability profile is a governing factor in process safety, particularly during recrystallization, drying, and high-temperature amidation reactions.

Core Insight: The thermal behavior of these isomers is dictated by a competition between intermolecular hydrogen bonding (which stabilizes the crystal lattice) and C-Br bond lability (which drives decomposition). While the para-isomer (4-bromo) exhibits superior thermal stability due to symmetry-enabled packing, all isomers undergo a characteristic two-stage degradation pathway: amide pyrolysis followed by oxidative dehalogenation.

Part 2: Molecular Architecture & Thermal Physics

The stability of N-(bromophenyl)acetamides is not merely a function of molecular weight but of crystal lattice energy and electronic substituent effects .

Isomeric Stability Hierarchy

The position of the bromine atom on the phenyl ring significantly alters the melting point (

| Isomer | Structure | Melting Point ( | Lattice Characteristics |

| 4-Bromoacetanilide | Para | 167–169 °C | High symmetry allows dense |

| 2-Bromoacetanilide | Ortho | 99–101 °C | Steric hindrance between the bulky Br atom and the acetamide group disrupts planar packing. Potential for intramolecular H-bonding reduces lattice energy. |

| 3-Bromoacetanilide | Meta | 87–89 °C | Lack of symmetry and steric interference prevents efficient packing, resulting in the lowest |

Electronic Effects on Decomposition

The acetamide bond (-NH-CO-) is the primary site of thermal lability. The electron-withdrawing nature of bromine (Inductive effect,

Part 3: Decomposition Mechanisms & Kinetics[1]

Thermal degradation of bromophenyl acetamides does not occur as a single event. It is a complex, multi-step process involving phase transition, sublimation, and chemical breakdown.

Degradation Pathway

-

Phase I: Dehydration/Desolvation (< 150°C): Loss of surface moisture or occluded synthesis solvents (e.g., acetic acid, ethanol).

-

Phase II: Amide Pyrolysis (250–350°C): The primary degradation step. The amide bond cleaves, often via a four-membered transition state, releasing ketene (

) or acetic acid and the corresponding bromoaniline. -

Phase III: Oxidative Dehalogenation (> 350°C): Homolytic fission of the C-Br bond releases bromine radicals (

), which abstract hydrogen to form corrosive Hydrogen Bromide (

Visualization of Decomposition Pathway

The following diagram illustrates the bifurcated decay pathway typically observed in TGA/MS studies.

Caption: Thermal decay cascade showing physical phase change followed by chemical bond scission events.

Kinetic Parameters (Estimates)

Based on comparative data for halogenated acetanilides, the kinetic triplet for the primary decomposition step is estimated as:

-

Activation Energy (

): -

Pre-exponential Factor (

): -

Reaction Model: Typically follows Avrami-Erofeev (A2/A3) nucleation models in solid state, shifting to First-Order (F1) in the melt phase.

Part 4: Experimental Protocols for Thermal Analysis

To rigorously determine the

Workflow Diagram

Caption: Integrated thermal analysis workflow for characterizing melting and degradation kinetics.

Detailed Methodology

A. Differential Scanning Calorimetry (DSC)

-

Objective: Determine precise melting point and heat of fusion ($ \Delta H_{fus} $).

-

Sample Mass: 3–5 mg (ensure good thermal contact).

-

Crucible: Aluminum pan with a pierced lid (allows volatile escape to prevent pressure buildup, but minimizes sublimation).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Heating Rate:

. -

Expected Result: Sharp endothermic peak at ~168°C (for 4-bromo). Broadening indicates impurities.[3]

B. Thermogravimetric Analysis (TGA)

-

Objective: Determine Decomposition Onset (

) and degradation stages. -

Sample Mass: 10–15 mg.

-

Crucible: Alumina (

) or Platinum (Pt). -

Atmosphere:

-

Run 1 (Pyrolysis): Nitrogen (

) at 50 mL/min. -

Run 2 (Oxidative): Air/Oxygen at 50 mL/min (simulates combustion).

-

-

Heating Rate: Perform runs at 5, 10, and 20°C/min to calculate kinetics.

-

Critical Data Points:

- : Temperature at 5% mass loss (often taken as stability limit).

- : Peak of the Derivative TGA (DTG) curve.[4]

Part 5: Practical Implications in Drug Design

Synthesis Safety

-

Exothermic Runaway: While the acetamides themselves are relatively stable, bromination reactions (using

) are highly exothermic. The high stability of the product means it will not decompose during the reaction exotherm, but it will precipitate, potentially trapping heat or reagents. -

Recrystallization: The high melting point of 4-bromoacetanilide (167°C) allows for safe recrystallization from boiling ethanol (78°C) or water/ethanol mixtures without risk of thermal degradation.

Storage & Shelf-Life

-

Hydrolysis Risk: Long-term storage in humid conditions can lead to slow hydrolysis, reverting to 4-bromoaniline (toxic) and acetic acid. This is not a thermal decomposition but a hydrolytic one, accelerated by heat.

-

Coloration: "Browning" of white powder over time indicates photo-oxidation or trace dehalogenation. Store in amber vials.

References

-

NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)- Phase change data. National Institute of Standards and Technology.[5] Available at: [Link]

-

PubChem. 4'-Bromoacetanilide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

MDPI Materials. Thermal Decomposition of Brominated Rubber and Flame Retardants. (Kinetic modeling reference). Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Amino-4-(phenoxymethyl)thiazole Derivatives from an N-(4-bromophenyl)-2-phenoxyacetamide Scaffold

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[3][4] The 2-aminothiazole moiety, in particular, is a cornerstone in medicinal chemistry, valued for its versatile synthetic handles and its ability to engage with various biological targets.[3][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of novel thiazole derivatives using N-(4-bromophenyl)-2-phenoxyacetamide as a key precursor. The described workflow is centered around the robust and high-yielding Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and a complete, self-validating protocol from starting materials to final product characterization.

A critical aspect of this synthesis is the initial conversion of the phenoxyacetamide starting material into a more reactive α-haloacetamide intermediate. This key step enables the subsequent cyclization reaction with a thioamide source, such as thiourea, to efficiently form the desired 2-aminothiazole ring system.[8][9]

Principle and Reaction Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[6] The canonical reaction involves the condensation of an α-halocarbonyl compound (in our case, an α-chloroacetamide) with a thioamide.[7][10]

The mechanism proceeds through several distinct steps:

-

Nucleophilic Attack (Sɴ2 Reaction): The sulfur atom of the thioamide (thiourea) acts as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-chloroacetamide. This initial step forms an isothiouronium salt intermediate.[8]

-

Tautomerization & Cyclization: Following tautomerization, the imine nitrogen of the intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetamide.[10]

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[11]

This reaction is highly reliable and generally proceeds in good to excellent yields, making it a preferred method for accessing substituted thiazoles.[12]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target thiazole derivative.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-Bromoaniline | ≥98% | Sigma-Aldrich | 106-40-1 |

| Chloroacetyl chloride | ≥98% | Sigma-Aldrich | 79-04-9 |

| Triethylamine | ≥99% | Sigma-Aldrich | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 |

| Thiourea | ≥99% | Sigma-Aldrich | 62-56-6 |

| Ethanol | 200 Proof | Sigma-Aldrich | 64-17-5 |

| Sodium Bicarbonate | ACS Reagent | Fisher Scientific | 144-55-8 |

| Hydrochloric Acid (HCl) | ACS Reagent | Fisher Scientific | 7647-01-0 |

| Anhydrous MgSO₄ | ACS Reagent | Fisher Scientific | 7487-88-9 |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 112926-00-8 |

Instrumentation

-

Magnetic stirrers with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Rotary evaporator

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Mass Spectrometer (MS)

Synthesis Workflow

Step-by-Step Procedure

Part A: Synthesis of N-(4-bromophenyl)-2-chloroacetamide (Intermediate)

Rationale: The initial N-acylation of 4-bromoaniline with chloroacetyl chloride provides the essential α-haloacetamide electrophile required for the subsequent Hantzsch cyclization. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction.[13]

-

In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (4.12 g, 24.0 mmol) in 50 mL of dichloromethane (DCM).

-

Add triethylamine (2.91 g, 4.0 mL, 28.7 mmol) to the solution and cool the flask to 0 °C in an ice bath.

-

While stirring vigorously, add chloroacetyl chloride (2.71 g, 1.9 mL, 24.0 mmol) dropwise to the reaction mixture over 15 minutes. Caution: Chloroacetyl chloride is corrosive and lachrymatory. Handle in a fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.[13]

-

Monitor the reaction progress using TLC (Mobile phase: 50% ethyl acetate / 50% hexanes).

-

Upon completion, dilute the mixture with 100 mL of DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid, N-(4-bromophenyl)-2-chloroacetamide, is typically of sufficient purity (expect >95% yield) for the next step.[13] The product can be further purified by recrystallization from ethanol if necessary.

Part B: Synthesis of 4-((4-bromophenyl)amino)-4,5-dihydrothiazol-2-amine

Rationale: This is the core cyclization step. The α-chloroacetamide intermediate reacts with thiourea in a refluxing alcoholic solvent to form the thiazole ring. Ethanol serves as an effective and relatively green solvent for this transformation.[8][14]

-

To a 100 mL round-bottomed flask, add N-(4-bromophenyl)-2-chloroacetamide (2.48 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).

-

Add 25 mL of ethanol and a magnetic stir bar.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

-

Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC. The disappearance of the starting material spot indicates reaction completion.[14]

-

After the reaction is complete, cool the mixture to room temperature. A precipitate should form.[8]

-

Pour the reaction mixture into a beaker containing 50 mL of a cold, saturated sodium bicarbonate solution and stir for 20 minutes to neutralize any remaining acid.[8]

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.

-

Allow the solid to air dry on the funnel, then transfer to a watch glass and dry in a vacuum oven at 50 °C to a constant weight.

Data, Results, and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization.

Expected Results

| Parameter | Intermediate | Final Product |

| Compound Name | N-(4-bromophenyl)-2-chloroacetamide | 4-((4-bromophenyl)amino)-4,5-dihydrothiazol-2-amine |

| Molecular Formula | C₈H₇BrClNO | C₉H₁₀BrN₃S |

| Molecular Weight | 248.51 g/mol | 288.17 g/mol |

| Appearance | Off-white solid | Pale yellow solid |

| Expected Yield | >95% | 75-85% |

| Melting Point | 164-166 °C | (Literature dependent) |

Spectroscopic Characterization (Predicted)

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.[15][16]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.40-7.60 (d, 2H, Ar-H)

-

δ 6.80-7.00 (d, 2H, Ar-H)

-

δ 6.50 (s, 1H, Thiazole C5-H)

-

δ 7.20 (br s, 2H, -NH₂)

-

δ 9.80 (s, 1H, Ar-NH)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 168.0 (C2-NH₂)

-

δ 145.0 (C4)

-

δ 131.5 (Ar-C)

-

δ 118.0 (Ar-C)

-

δ 115.0 (Ar-C-Br)

-

δ 105.0 (C5)

-

-

FTIR (KBr, cm⁻¹):

-

3350-3200 (N-H stretching, primary and secondary amines)

-

3100 (Aromatic C-H stretch)

-

1620 (C=N stretch of thiazole ring)

-

1580 (C=C aromatic stretch)

-

820 (para-substituted benzene C-H bend)

-

-

Mass Spectrometry (ESI+):

-

m/z = 288.0 [M+H]⁺, 290.0 [M+H+2]⁺ (characteristic isotopic pattern for Bromine).

-

Safety and Troubleshooting

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chloroacetyl chloride is highly corrosive and a lachrymator; handle with extreme care.[13]

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guide:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Part A | Incomplete reaction; moisture in reagents/solvent; insufficient base. | Ensure anhydrous conditions. Check the purity of triethylamine. Extend reaction time. |

| Low Yield in Part B | Incomplete reaction; product loss during work-up. | Ensure reaction goes to completion via TLC. Be careful during filtration and washing steps. |

| Impure Final Product | Incomplete reaction; side product formation; insufficient washing. | Monitor reaction closely with TLC. Purify via recrystallization (e.g., from ethanol/water) or column chromatography. Ensure thorough washing of the crude product. |

| Reaction Stalls | Low reaction temperature; poor quality reagents. | Ensure the reaction mixture is refluxing properly. Use fresh, high-purity reagents. |

References

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved February 12, 2026, from [Link]

- Banu, S., et al. (2017).

-

synthesis of thiazoles - YouTube. (2019, January 19). Retrieved February 12, 2026, from [Link]

- Singh, N., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4853.

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Retrieved February 12, 2026, from [Link]

- Rauf, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.

- Process of producing 2-aminothiazole. (n.d.). Google Patents.

- Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Arabian Journal of Chemistry, 12(8), 3737-3748.

- Sharma, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-110.

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]

-

2-Aminothiazole - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review | Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved February 12, 2026, from [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Retrieved February 12, 2026, from [Link]

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved February 12, 2026, from [Link]

-

A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (n.d.). Retrieved February 12, 2026, from [Link]

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking - ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]

-

The Study and Synthesis of Aminothiazoles (2023) | Swati Samantaray - SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hantzsch synthesis of thiazole from α-haloketones and thioamides - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision Cytotoxicity Profiling of Phenoxyacetamide Derivatives on MCF-7 Breast Cancer Cells

[1]

Abstract & Scientific Rationale

Phenoxyacetamide derivatives represent a versatile pharmacophore in medicinal chemistry, increasingly investigated for their antineoplastic properties. Their mechanism often involves the inhibition of specific kinases or enzymes (e.g., PARP-1,

This guide provides a rigorous protocol for evaluating the cytotoxicity of these compounds against MCF-7 , the gold-standard model for hormone-dependent (ER+/PR+) breast adenocarcinoma. Unlike generic protocols, this document addresses the specific challenges of MCF-7 cells—namely their tendency to form tight clusters (domes) and their insulin dependence—and the solubility constraints inherent to lipophilic phenoxyacetamide scaffolds.

Critical Reagent Preparation

Compound Solubilization (The "Invisible" Variable)

Phenoxyacetamides are frequently hydrophobic. Improper solubilization is the leading cause of "noisy" IC50 data.

-

Primary Stock: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .

-

Expert Insight: Vortex for at least 30 seconds.[1] If the compound is amorphous, it may dissolve quickly; crystalline forms may require mild sonication (water bath, 37°C, 5 mins).

-

Quality Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation, which will skew results.

-

-

Working Stocks: Prepare intermediate dilutions in serum-free media just prior to addition.

-

Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) , with <0.1% being the target to avoid solvent-induced background toxicity.

-

MCF-7 Optimized Media

MCF-7 cells are distinct from HeLa or HEK293; they require insulin for optimal proliferation and estrogen receptor maintenance.

| Component | Concentration | Purpose |

| Base Media | EMEM (Eagle's Minimum Essential Medium) | Standard ATCC recommendation.[2] |

| Serum | 10% Fetal Bovine Serum (FBS) | Growth factors.[3] |

| Hormonal Supplement | 0.01 mg/mL Human Recombinant Insulin | Critical for ER+ phenotype maintenance. |

| Antibiotics | 1% Penicillin/Streptomycin | Contamination control. |

Experimental Workflow: The "Edge-Free" Protocol

Diagram: Assay Logic Flow

The following diagram outlines the critical path from seeding to data acquisition, highlighting quality control checkpoints.

Caption: Step-by-step workflow for high-throughput cytotoxicity screening, emphasizing the recovery period and edge-effect mitigation.

Step-by-Step Protocol

Step 1: Cell Seeding (Day 0)

-

Harvest: Trypsinize MCF-7 cells when they reach 80% confluence.

-

Expert Tip: MCF-7 cells clump.[3] Pipette the suspension up and down 10-15 times against the tube wall to ensure a single-cell suspension. Clumps cause high variance in MTT readings.

-

-

Count: Dilute 1:1 with Trypan Blue. Ensure viability >95%.

-

Plate: Dilute cells to 50,000 cells/mL . Add 100 µL per well (Final: 5,000 cells/well ).

-

The Edge Effect Solution:Do not use the outer perimeter wells (Rows A/H, Cols 1/12). Fill these with 200 µL sterile PBS. This acts as a thermal buffer, preventing evaporation and uneven growth in the experimental wells.

-

-

Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment (Day 1)

-

Inspection: Verify cells are attached and flattening.

-

Dilution: Prepare a 2x concentration series of the phenoxyacetamide derivative in complete media.

-

Example: If testing 0.1 µM to 100 µM, prepare 0.2 µM to 200 µM stocks.

-

-

Addition: Remove old media from wells (carefully!) or add 100 µL of 2x drug solution to the existing 100 µL media (less disturbance).

-

Controls:

-

Negative Control: Media + Cells + Vehicle (0.1% DMSO).

-

Positive Control: Standard chemotherapeutic (e.g., Doxorubicin or Tamoxifen).

-

Blank: Media only (no cells).

-

Step 3: MTT Assay & Readout (Day 4)

-

Add MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate: 3–4 hours at 37°C. Look for purple formazan crystals.

-

Solubilize: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO.

-

Alternative: If cells are easily detached, use an SDS/HCl solubilization buffer and incubate overnight to avoid aspiration steps.

-

-

Measure: Read absorbance at 570 nm (reference filter 630 nm).

Mechanistic Context: Phenoxyacetamides

Understanding why the cells die is as important as if they die. Phenoxyacetamides often act as bioisosteres, mimicking peptide bonds or interacting with hydrophobic pockets in enzymes like PARP-1 or specific kinases, leading to mitochondrial dysfunction.

Caption: Hypothetical mechanism of action for phenoxyacetamide derivatives, involving mitochondrial destabilization and caspase activation.

Data Analysis & Validation

Calculating IC50

Do not rely on simple linear interpolation. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope).

-

Normalize:

-

Plot: Log[Concentration] (X-axis) vs. % Viability (Y-axis).

-

Fit: Four-parameter logistic equation (4PL).

Acceptance Criteria

For the assay to be valid, the following criteria must be met:

-

Z-Factor: > 0.5 (for high-throughput screens).

-

CV (Coefficient of Variation): < 15% between replicate wells.

-

Dose Response: The curve must show a clear upper plateau (100% survival) and lower plateau (0% survival or max kill).

References

-

Riss, T. L., et al. (2013). Cell Viability Assays.[1][4][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

El-Malah, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules.[1][6][8][9][10][11] [Link]

-

Stockert, J. C., et al. (2012). Assays for viability: a review.[7] Acta Histochemica. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. mcf7.com [mcf7.com]

- 4. researchgate.net [researchgate.net]

- 5. clyte.tech [clyte.tech]

- 6. researchgate.net [researchgate.net]

- 7. A meta‑analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ziath.com [ziath.com]

- 9. researchgate.net [researchgate.net]

- 10. himedialabs.com [himedialabs.com]

- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

removing unreacted 4-bromoaniline from phenoxyacetamide reaction mixtures

Ticket ID: #CHEM-PUR-4BA-001 Subject: Removal of unreacted 4-bromoaniline from phenoxyacetamide reaction mixtures Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the removal of 4-bromoaniline (CAS: 106-40-1) from reaction mixtures containing phenoxyacetamide derivatives. The presence of residual aniline is a common impurity profile in amide coupling reactions. Due to the significant basicity difference between the aniline starting material and the neutral amide product, Acid-Base Extraction is the primary recommended protocol. Secondary methods include solid-supported scavenging and recrystallization.

Module 1: The Acid-Base Extraction Protocol (Primary Method)

The Scientific Logic (Causality)

The separation relies on the manipulation of ionization states based on pKa values.

-

4-Bromoaniline is a weak base with a pKa of 3.86 [1].[1] In a low pH environment (pH < 2), it accepts a proton to form the water-soluble anilinium salt.

-

Phenoxyacetamide derivatives are neutral (amide nitrogen pKa is typically >15 for deprotonation and < -0.5 for protonation). They remain uncharged and lipophilic in dilute acid.

By washing the organic reaction mixture with dilute hydrochloric acid (HCl), the impurity partitions into the aqueous phase while the product remains in the organic phase.[2]

Step-by-Step Protocol

Reagents: 1M HCl, Ethyl Acetate (or DCM), Brine, Sodium Sulfate.

-

Dilution: Dilute the crude reaction mixture with an organic solvent (Ethyl Acetate is recommended over DCM to prevent potential emulsion formation with amides).

-

Acid Wash: Add 1M HCl (Volume ratio 1:1 vs organic layer).

-

Agitation: Shake vigorously for 2-3 minutes.

-

Critical: Ensure the aqueous layer pH is < 2 using pH paper. If not, add more acid.

-

-

Separation: Allow layers to separate. Collect the organic layer.[3]

-

The impurity (4-bromoaniline HCl salt) is now in the aqueous layer.

-

-

Repeat: Perform a second wash with 1M HCl to ensure quantitative removal.

-

Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove excess acid) followed by Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Self-Validating System (Quality Control)

-

Validation 1 (pH Check): After the first shake, test the aqueous layer with pH paper. If the pH is > 2, the amine is NOT fully protonated. Add acid until pH < 2.

-

Validation 2 (TLC Check): Spot the organic layer against a pure 4-bromoaniline standard.

-

Stain: Use Ninhydrin or p-Anisaldehyde . 4-Bromoaniline typically stains yellow/brown or pink/red depending on the stain [2].

-

Result: The organic layer spot corresponding to 4-bromoaniline (Rf ~0.3-0.5 in 30% EtOAc/Hex) should be absent.

-

Workflow Visualization

Figure 1: Logic flow for the acid-base extraction of 4-bromoaniline.

Module 2: Solid-Supported Scavenging (Alternative)

When to use this:

-

If the product is acid-sensitive (unlikely for simple phenoxyacetamides).

-

If the reaction scale is small (<100 mg) and liquid-liquid extraction is tedious.

-

If you are experiencing persistent emulsions.

The Scientific Logic

Use a Sulfonic Acid (SCX) functionalized resin. This acts as a "solid-phase acid wash." The basic 4-bromoaniline binds ionically to the sulfonic acid beads, while the neutral amide stays in solution.

Protocol

-

Dissolve crude mixture in DCM or Methanol.

-

Add Macroporous Polystyrene Sulfonic Acid Resin (3-4 equivalents relative to the expected amine impurity).

-

Stir/Shake at room temperature for 1-2 hours.

-

Filter the mixture through a fritted funnel.

-

Wash the resin beads with solvent (collect filtrate).

-

Concentrate the filtrate to obtain the product.

Workflow Visualization

Figure 2: Workflow for solid-phase scavenging of amine impurities.

Module 3: Critical Data & Comparison

The following table summarizes the physicochemical properties driving the purification strategy.

| Property | 4-Bromoaniline (Impurity) | Phenoxyacetamide (Product) | Implication |

| pKa (Conjugate Acid) | 3.86 [1] | ~ -0.5 (Amide O-protonation) | Key Differentiator: Acid wash works perfectly. |

| Water Solubility | < 0.1 g/100 mL (Neutral)High (Acidic pH) | Low (Neutral)Low (Acidic pH) | Product stays in organic; Impurity moves to water in acid. |

| TLC Staining | Ninhydrin (Yellow/Red)UV (Strong) | UV (Strong)Iodine | Use Ninhydrin to specifically track the impurity. |

| Physical State | Solid (mp 60-64°C) | Solid (mp >100°C usually) | Recrystallization from EtOH/Water is a viable backup. |

Frequently Asked Questions (FAQs)

Q1: I performed the acid wash, but I still see a spot on TLC. What went wrong?

-

Diagnosis: The pH of your aqueous wash was likely not low enough. 4-Bromoaniline is a weak base (pKa 3.86).[1] If your wash was pH 4 or 5, the amine remains largely neutral and stays in the organic layer.

-

Fix: Ensure you use 1M HCl and verify the aqueous layer is pH < 2 before separating phases.

Q2: My product precipitated during the acid wash. Is it ruined?

-

Diagnosis: Phenoxyacetamides have low solubility in water and non-polar organics. They may crash out at the interface.

-

Fix: Add more organic solvent (EtOAc or DCM) to dissolve the solid. Do not filter it off unless you have confirmed it is the product by NMR; it is likely your product.

Q3: Can I use Silica Chromatography instead?

-

Answer: Yes, but it is often unnecessary. If you must, 4-bromoaniline is relatively polar but moves on silica.

-

Tip: Pre-wash your silica column with 1% Triethylamine in Hexane to deactivate acidic sites if your product is streaking, though for removing aniline, standard gradients (Hexane:EtOAc) usually separate them well (Aniline Rf < Amide Rf).

Q4: Is 4-bromoaniline toxic?

-

Answer: Yes, it is toxic if swallowed and can cause skin irritation [3]. Always handle the aqueous waste from the extraction as hazardous chemical waste, not standard drain waste.

References

-

Rochester University Dept of Chemistry. (n.d.). TLC Stains and Visualization Methods.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2026). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of Phenoxyacetamides

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with phenoxyacetamide-based compounds in aqueous buffers. As a class of molecules with significant therapeutic potential, their inherent hydrophobicity often presents a hurdle in experimental assays. This resource provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges and ensure the reliability and reproducibility of your results.

Part 1: Root Cause Analysis - Why is My Phenoxyacetamide Not Dissolving?

The low aqueous solubility of phenoxyacetamides is fundamentally rooted in their chemical structure. These molecules typically possess a significant nonpolar surface area, which is energetically unfavorable in a highly polar solvent like water.

Key structural features contributing to poor solubility include:

-

The Phenoxy Group: The phenyl ring is inherently hydrophobic.

-

The Acetamide Linkage: While the amide group itself has some polar character, the overall contribution can be overshadowed by larger hydrophobic substituents.

-

Molecular Size and Crystallinity: Larger molecules present a greater hydrophobic surface area. Furthermore, a stable crystalline lattice structure requires significant energy to break apart, which can hinder dissolution.[1]

The following diagram illustrates the key chemical regions of a generic phenoxyacetamide structure that influence its solubility.

Caption: Chemical features of phenoxyacetamide impacting solubility.

Part 2: Frequently Asked Questions (FAQs)

Here are some rapid-fire answers to the most common issues encountered in the lab.

Q1: My compound dissolves perfectly in DMSO, but crashes out when I add it to my aqueous buffer. Why?

A1: This is a classic sign of a hydrophobic compound.[2] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can readily dissolve your phenoxyacetamide. However, when you introduce this DMSO stock solution to an aqueous buffer, you are drastically changing the solvent environment. The high polarity of the water in the buffer cannot maintain the solubility of your hydrophobic compound, causing it to precipitate.[2][3]

Q2: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?

A2: There is no single answer, as DMSO tolerance is cell-line specific and assay dependent.[4][5] As a general rule of thumb, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2][6] However, sensitive primary cells or certain assays may show altered function at concentrations as low as 0.1%.[4][5][6] It is imperative to run a vehicle control experiment to determine the DMSO tolerance for your specific system.[4][7]

Q3: Can I gently heat the buffer to help dissolve my compound?

A3: While gentle heating can sometimes increase the rate of dissolution, it is a risky approach. The solubility of your compound may decrease as the solution cools to the experimental temperature (e.g., 37°C), leading to precipitation during your assay. Furthermore, the stability of your phenoxyacetamide at higher temperatures should be considered.

Q4: I'm using a serial dilution from my DMSO stock. Why is it still precipitating?

A4: Even with serial dilutions, the final concentration of your compound in the aqueous buffer may exceed its solubility limit. The key is the final concentration in the assay medium, not just the dilution method. A gradual decrease in solvent concentration during dilution can help, but it cannot overcome the inherent insolubility of the compound.[7] Vigorous mixing while diluting is also crucial.[7]

Q5: Does the type of buffer (e.g., phosphate vs. Tris) matter for solubility?

A5: While the primary buffer components may not have a dramatic effect on the solubility of a neutral phenoxyacetamide, the pH of the buffer is a critical factor if your compound is ionizable (i..e., contains acidic or basic functional groups).[8][]

Part 3: A Step-by-Step Troubleshooting Workflow

When faced with a poorly soluble phenoxyacetamide, a systematic approach is key. The following workflow will guide you from the simplest to more advanced solubilization techniques.

Caption: Systematic workflow for troubleshooting low solubility.

Part 4: Detailed Experimental Protocols

Protocol 1: Co-Solvent Optimization

The most common initial approach is to use a water-miscible organic solvent, like DMSO, as a co-solvent.[10][11] The goal is to use the minimum amount of co-solvent necessary to achieve dissolution while staying below the toxicity limit for your assay.

Objective: To determine the maximum tolerated DMSO concentration and the required concentration for compound solubility.

Methodology:

-

Prepare a High-Concentration Stock: Dissolve your phenoxyacetamide in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.[12][13]

-

DMSO Tolerance Test (Vehicle Control):

-

Prepare your assay medium (e.g., cell culture media, buffer) containing a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

-

Run your assay with these vehicle controls (no compound) and a no-DMSO control.

-

Determine the highest DMSO concentration that does not significantly impact your assay's endpoint (e.g., cell viability, enzyme activity). This is your maximum allowable DMSO concentration.[4][14]

-

-

Solubility Test:

-

Prepare your assay buffer.

-

Add aliquots of your DMSO stock solution to the buffer to achieve your desired final compound concentrations, ensuring the final DMSO percentage does not exceed the maximum determined in the previous step.

-

Vortex or stir vigorously during addition.[7]

-

Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

-

Protocol 2: pH Modification Strategy

For phenoxyacetamides with ionizable functional groups (e.g., carboxylic acids, amines), altering the pH of the buffer can dramatically increase solubility.[8][][15] The principle is to shift the equilibrium towards the more soluble, ionized form of the compound. This is governed by the Henderson-Hasselbalch equation.[16][17][18][19]

Objective: To solubilize an ionizable phenoxyacetamide by adjusting the buffer pH.

Methodology:

-

Determine pKa: Identify the pKa of the ionizable group on your molecule. This can often be found in chemical databases or predicted using software.

-

Buffer Selection:

-

For an acidic compound (contains a group like -COOH): Prepare buffers with a pH at least 1-2 units above the pKa. This deprotonates the acid, forming a more soluble salt.[20]

-

For a basic compound (contains a group like -NH2): Prepare buffers with a pH at least 1-2 units below the pKa. This protonates the base, forming a more soluble salt.[21]

-

-

Solubility Test:

-

Prepare a concentrated stock in a minimal amount of organic solvent (e.g., DMSO).

-

Dilute the stock into the series of buffers with varying pH.

-

Assess solubility as described in Protocol 1.

-

-

Assay Compatibility Check: Ensure the pH that provides the best solubility is also compatible with your biological assay system (e.g., enzyme stability, cell health).

Protocol 3: Utilizing Solubilizing Excipients

When co-solvents and pH adjustments are insufficient or incompatible with the assay, solubilizing excipients can be employed.

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your phenoxyacetamide, forming an "inclusion complex" that is water-soluble.[22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[26]

Methodology:

-

Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

-

Add your phenoxyacetamide (either as a solid or from a concentrated organic stock) to the HP-β-CD solution.

-

Mix thoroughly (vortexing or sonication can help) to facilitate the formation of the inclusion complex.

-

Serially dilute this solution into your assay buffer to reach the final desired concentration.

-

Crucially, run a vehicle control with the final concentration of HP-β-CD to ensure it doesn't interfere with your assay.

B. Non-ionic Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds.[11][27] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often used due to their relatively low toxicity in biological systems.[11][28]

Methodology:

-

Prepare your assay buffer containing a low concentration of Tween® 80 (e.g., 0.01% - 0.1% v/v). The concentration should ideally be above the CMC of the surfactant.[29]

-

Add your phenoxyacetamide stock solution dropwise to the surfactant-containing buffer while vortexing.

-

The surfactant micelles will help to keep the compound solubilized.

-

As always, a vehicle control with the final concentration of Tween® 80 is essential to rule out any assay interference.[30][31]

Part 5: Data Summary Table

The following table provides a hypothetical example of the solubility enhancement that can be achieved for a model phenoxyacetamide using the techniques described. Actual results will vary depending on the specific compound.

| Method | Vehicle/Buffer | Final Co-solvent/Excipient Conc. | Achieved Solubility (µM) | Fold Increase (Approx.) |

| Baseline | Aqueous Buffer (pH 7.4) | None | 1 | 1x |

| Co-Solvent | Aqueous Buffer (pH 7.4) | 0.5% DMSO | 25 | 25x |

| pH Adjustment | Aqueous Buffer (pH 9.0) | 0.5% DMSO | 150 | 150x |

| Cyclodextrin | Aqueous Buffer (pH 7.4) | 2% HP-β-CD | >500 | >500x |

| Surfactant | Aqueous Buffer (pH 7.4) | 0.05% Tween® 80 | 80 | 80x |

References

- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.

- Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

- Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.

- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

- Catalysts. (n.d.). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.

- Wikipedia. (n.d.). Cosolvent.

- National Center for Biotechnology Information. (n.d.). 2-Phenoxyacetamide. PubChem.

- Cheméo. (n.d.). Chemical Properties of Phenoxyacetamide (CAS 621-88-5).

- PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules.

- YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?

- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi | PPTX.

- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?

- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?

- Anonymous. (2026, January 7). pH adjustment: Significance and symbolism.

- Ingenta Connect. (2011, March 1). Effect of surfactants on the solubility and intrinsic dissolution...

- Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture.

-

Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

- BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.

- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.

- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?

- PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.

- AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist.

- Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.

- LifeTein. (2023, February 1). DMSO usage in cell culture.

- PMC. (2013, October 11). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour.

- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.

- Anonymous. (2025, August 5). Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80.

- PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- ResearchGate. (2025, December 5). (PDF) Effects of Tween-80 on the Dissolution Properties of Daidzein Solid Dispersion in Vitro.

- Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.

- PMC. (2023, November 29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations.

- BenchChem. (n.d.). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.

- CORE. (2012, December 31). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.

- MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.

- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

- Anonymous. (2025, December 20). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.

- Khan Academy. (n.d.). pH and solubility.

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- MCE. (n.d.). Compound Handling Instructions.

- BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].

- ChemicalBook. (n.d.). PHENOXYACETAMIDE | 621-88-5.

- NIST. (n.d.). Phenoxyacetamide. WebBook.

- ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?

- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lifetein.com [lifetein.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wisdomlib.org [wisdomlib.org]

- 10. wisdomlib.org [wisdomlib.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]

- 15. longdom.org [longdom.org]

- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 19. microbenotes.com [microbenotes.com]

- 20. Khan Academy [khanacademy.org]

- 21. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. alfachemic.com [alfachemic.com]

- 25. youtube.com [youtube.com]

- 26. alzet.com [alzet.com]

- 27. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effect of surfactants on the solubility and intrinsic dissolution...: Ingenta Connect [ingentaconnect.com]

- 29. researchgate.net [researchgate.net]

- 30. Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

avoiding hydrolysis side reactions during phenoxyacetamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Hydrolysis Side Reactions

Welcome to the Technical Support Center for phenoxyacetamide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize hydrolysis side reactions and optimize your synthetic outcomes. As Senior Application Scientists, we understand the nuances of this chemistry and have structured this resource to address the practical challenges you face in the lab.

Troubleshooting Guide: Tackling Hydrolysis Head-On

This section addresses specific problems you might encounter during the synthesis of phenoxyacetamide, which is commonly prepared via a Williamson ether synthesis-type reaction between a phenol and 2-chloroacetamide.[1] The primary challenge is often the competing hydrolysis of the starting materials or the product.

Question 1: My reaction yield is low, and I've isolated phenoxyacetic acid as a major byproduct. What's causing this, and how can I prevent it?

Answer:

The presence of phenoxyacetic acid strongly indicates that hydrolysis of the desired phenoxyacetamide product is occurring under the reaction conditions.[2] This is a common issue, particularly when using strong bases in the presence of water.

Causality: The amide functional group in phenoxyacetamide is susceptible to nucleophilic attack by hydroxide ions (OH-), leading to its hydrolysis to a carboxylate salt.[2] Upon acidic workup, this salt is protonated to yield phenoxyacetic acid. The mechanism involves the attack of a hydroxide ion on the carbonyl carbon of the amide, followed by the departure of ammonia.

To mitigate this, consider the following strategies:

-

Choice of Base: Strong, non-nucleophilic bases are preferable to minimize the concentration of hydroxide ions. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used, they can directly contribute to hydrolysis.[3] Consider using weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which are effective in deprotonating the phenol without introducing a high concentration of hydroxide.[3] Strong, non-hydroxide bases like sodium hydride (NaH) or potassium hydride (KH) can also be excellent choices as they generate the phenoxide in situ and produce hydrogen gas as the only byproduct.[4]

-

Solvent Selection: Ensure you are using a dry, aprotic solvent.[1] Dimethylformamide (DMF) and acetonitrile are commonly used and are effective at dissolving the reactants while not participating in the reaction.[1] Protic solvents like water or alcohols can facilitate hydrolysis.

-

Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[5][6] While the main reaction may require heating to proceed at a reasonable rate, excessive temperatures can favor the hydrolysis side reaction.[1] Aim for the lowest temperature at which the reaction proceeds efficiently. A typical range for this reaction is 50-100 °C.[1]

-

Reaction Time: Prolonged reaction times increase the opportunity for hydrolysis to occur. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.

Question 2: I'm observing the formation of 2-hydroxyacetamide in my crude product mixture. What is the source of this impurity?

Answer:

The presence of 2-hydroxyacetamide is a clear indicator of the hydrolysis of your starting material, 2-chloroacetamide.

Causality: Under basic conditions, 2-chloroacetamide can undergo an SN2 reaction where a hydroxide ion displaces the chloride, leading to the formation of 2-hydroxyacetamide.[7][8] This side reaction consumes one of your key reactants, thereby reducing the overall yield of the desired phenoxyacetamide.

Here's how to address this issue:

-

Control of Basicity: The rate of this hydrolysis is dependent on the concentration of hydroxide ions. Using a weaker, less soluble base like potassium carbonate can help maintain a lower concentration of hydroxide in the reaction mixture compared to strong bases like NaOH or KOH.

-

Order of Addition: Adding the 2-chloroacetamide slowly to the reaction mixture containing the pre-formed phenoxide can help to ensure that it preferentially reacts with the phenoxide rather than any residual hydroxide ions.

-

Anhydrous Conditions: Meticulously ensuring anhydrous (dry) conditions is critical. Any water present in the reaction can act as a source of hydroxide ions, especially in the presence of a base. Use freshly dried solvents and ensure all glassware is thoroughly dried before use.

Question 3: My reaction is sluggish, and even with extended heating, I'm getting a poor conversion rate. I'm hesitant to increase the temperature further due to potential hydrolysis. What are my options?

Answer:

A sluggish reaction can be frustrating, but there are ways to improve the reaction rate without resorting to excessively high temperatures that could promote unwanted side reactions.

Causality: The reaction between the phenoxide and 2-chloroacetamide is an SN2 reaction.[1] The rate of this reaction is dependent on the concentration of both reactants and the nucleophilicity of the phenoxide. If the reaction is proceeding in a heterogeneous mixture (e.g., with a partially soluble base), the rate can be limited by the interaction between the different phases.

Consider these approaches to enhance the reaction rate:

-

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst is an excellent strategy to accelerate the reaction.[9][10] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the 2-chloroacetamide is dissolved.[9][11] This increases the effective concentration of the nucleophile in the organic phase, leading to a significant rate enhancement, often at lower temperatures.

-

Addition of an Iodide Salt: Catalytic amounts of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), can also accelerate the reaction through the Finkelstein reaction. The iodide ion can displace the chloride from 2-chloroacetamide to form the more reactive 2-iodoacetamide in situ. Iodide is a better leaving group than chloride, which can increase the rate of the subsequent SN2 reaction with the phenoxide.[12]

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally good choices as they can help to solvate the cation of the phenoxide salt, leaving the anion more "naked" and nucleophilic.[3]

Key Protocols and Data

Protocol 1: General Procedure for Phenoxyacetamide Synthesis with Minimized Hydrolysis

This protocol incorporates best practices to suppress hydrolysis side reactions.

Materials:

-

Substituted Phenol (1.0 eq)

-

2-Chloroacetamide (1.0-1.2 eq)

-

Potassium Carbonate (K2CO3), finely powdered and dried (1.5-2.0 eq)

-

Potassium Iodide (KI) (0.1 eq, optional)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, potassium carbonate, and potassium iodide (if used).

-

Add anhydrous DMF via syringe.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the 2-chloroacetamide portion-wise over 15-20 minutes.

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and stir.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water to remove any inorganic salts and water-soluble byproducts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified phenoxyacetamide.

Table 1: Troubleshooting Summary

| Observed Issue | Probable Cause | Recommended Solutions |

| Low yield, presence of phenoxyacetic acid | Hydrolysis of the phenoxyacetamide product. | Use a weaker base (K2CO3), ensure anhydrous conditions, lower reaction temperature, shorten reaction time. |

| Presence of 2-hydroxyacetamide | Hydrolysis of 2-chloroacetamide. | Use a weaker base, ensure anhydrous conditions, add 2-chloroacetamide slowly. |

| Sluggish reaction, low conversion | Poor solubility of reactants, low nucleophilicity. | Use a phase-transfer catalyst (e.g., TBAB), add a catalytic amount of an iodide salt (KI), use a polar aprotic solvent (DMF, DMSO). |

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations occurring during your synthesis, the following diagrams illustrate the desired reaction pathway and the competing hydrolysis side reactions.

Caption: Competing hydrolysis side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere recommended for this reaction?

A1: While not strictly necessary for the core reaction, an inert atmosphere (like nitrogen or argon) is good practice, especially when using strong, air-sensitive bases like sodium hydride. It also helps to prevent potential oxidative side reactions of the phenol, particularly if it has electron-donating substituents, which could lead to colored impurities.

Q2: Can I use a different leaving group on the acetamide, for example, 2-bromoacetamide?

A2: Yes, 2-bromoacetamide can be used and may even be more reactive than 2-chloroacetamide since bromide is a better leaving group. However, 2-bromoacetamide is generally more expensive and may be more lachrymatory. The principles for avoiding hydrolysis remain the same.

Q3: How can I effectively remove phenoxyacetic acid from my final product?

A3: If you have a significant amount of phenoxyacetic acid in your crude product, you can often remove it by washing an organic solution of your product (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic phenoxyacetic acid will be deprotonated to its water-soluble carboxylate salt and will be extracted into the aqueous layer. The desired phenoxyacetamide, being neutral, will remain in the organic layer.

Q4: Are there alternative synthetic routes to phenoxyacetamides that avoid these hydrolysis issues?

A4: While the Williamson ether synthesis approach is very common, other methods exist. For instance, one could synthesize phenoxyacetic acid first and then couple it with ammonia or an amine using standard peptide coupling reagents to form the amide bond. [13]This two-step process can offer more control and avoid the direct competition with hydrolysis of the haloacetamide starting material. Another approach involves the reaction of a phenol with chloroacetyl chloride to form a phenyl chloroacetate intermediate, which can then be reacted with an amine. [14]

References

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI. Available from: [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]

-

Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Available from: [Link]

-

Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available from: [Link]

-

Synthesis of phenoxyacetic acid derivatives. Conditions and reagents... ResearchGate. Available from: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

-

Williamson ether synthesis. Wikipedia. Available from: [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. Available from: [Link]

-

Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Sci-Hub. Available from: [Link]

-

Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem - NIH. Available from: [Link]

-

Phase-transfer catalyst. Wikipedia. Available from: [Link]

-

Phase-Transfer Catalysis (PTC). Macmillan Group. Available from: [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available from: [Link]

-

Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. Available from: [Link]

-

PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. Available from: [Link]

-

Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PMC. Available from: [Link]

-

Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Open Access Journals. Available from: [Link]

-

Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Available from: [Link]

-

9 - Organic Syntheses Procedure. orgsyn.org. Available from: [Link]

-

WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. patentscope.wipo.int. Available from: [Link]

-

Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. Available from: [Link]

-

Removal of some common glycosylation by-products during reaction work-up. PubMed. Available from: [Link]

- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.Google Patents.

-

HYDROLYSIS REACTIONS. acikders.ankara.edu.tr. Available from: [Link]

-

(PDF) Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ResearchGate. Available from: [Link]

-

Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed. Available from: [Link]

-

5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available from: [Link]

-

pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available from: [Link]

-

Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions | Request PDF. ResearchGate. Available from: [Link]

-

(PDF) Influence of Temperature on Hydrolysis Acidification of Food Waste. ResearchGate. Available from: [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. unipub - Uni Graz. Available from: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 10. jetir.org [jetir.org]

- 11. biomedres.us [biomedres.us]

- 12. mdpi.com [mdpi.com]

- 13. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nveo.org [nveo.org]

Technical Support Center: Separation of Impurities in N-(4-bromophenyl)-2-phenoxyacetamide by TLC

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) for the analysis of N-(4-bromophenyl)-2-phenoxyacetamide. Here, we address common challenges, from basic setup to complex troubleshooting, ensuring the integrity and reliability of your purity assessments. Our approach is grounded in established chromatographic principles to empower you with the causal understanding needed for effective method development and problem-solving.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the TLC analysis of this compound and its associated impurities.

Q1: What are the most probable impurities I should expect during the synthesis of this compound?

A1: The most common impurities are typically the unreacted starting materials. The synthesis generally involves the acylation of 4-bromoaniline with a 2-phenoxyacetyl derivative. Therefore, you should primarily watch for:

-

4-bromoaniline: A primary aromatic amine, which is significantly more polar than the final amide product due to the free amino group available for hydrogen bonding with the silica gel stationary phase.

-